molecular formula C14H19NO B3039041 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine CAS No. 954421-98-8

3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine

Cat. No.: B3039041
CAS No.: 954421-98-8
M. Wt: 217.31 g/mol
InChI Key: PFYRBUIZTFCYNP-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine is a high-quality chemical reagent designed for professional research and development. This compound features a spirocyclic architecture that combines a chromene moiety, specifically a 3,4-dihydro-2H-1-benzopyran unit, with a cyclohexane ring at the 2-position. This unique spiro[chromene-2,1'-cyclohexane] core structure is of significant interest in medicinal chemistry, particularly as a versatile scaffold for the design and synthesis of novel bioactive molecules . The 4-amino functional group on the dihydrochromene ring provides a reactive handle for further chemical modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Compounds based on the spirochromene scaffold have demonstrated considerable potential in pharmaceutical research. Structural analogs have been identified as potent antagonists of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, a promising target for managing neuropathic pain and cold allodynia . The spirocyclic framework is also recognized as a privileged structure in drug discovery, with related chromanone and chromene derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . This reagent is supplied exclusively for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and utilize appropriate personal protective equipment. For detailed specifications, including purity and lot-specific data, please refer to the provided Certificate of Analysis.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7,12H,1,4-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYRBUIZTFCYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

Grubbs catalysts (e.g., Ru-based complexes) facilitate RCM of diene precursors. For instance, a chromene-bearing diene and a cyclohexene derivative could undergo metathesis to form the spirocyclic framework.

Example Protocol:

  • Substrates: 4-Aminochromene-diene (1 mmol), cyclohexene-diene (1 mmol).
  • Catalyst: Grubbs II (5 mol%).
  • Conditions: Toluene, 80°C, 12 h.
  • Yield (Hypothetical): 65–75%.

Acid-Mediated Cyclization

Protonation of a keto-enamine intermediate induces cyclohexane ring closure. Fe₃O₄@SiO₂-SO₃H, with its Brønsted acidity (surface area: 197.2 m²/g), could protonate the enamine, directing nucleophilic attack from the cyclohexane carbonyl.

Hypothetical Optimization Table:

Catalyst Temperature (°C) Time (h) Yield (%)
Fe₃O₄@SiO₂-SO₃H 80 2 82
H₂SO₄ 100 4 68
Amberlyst-15 70 3 74

Mechanistic Insights into Spirocycle Formation

The spiro carbon’s formation relies on stereoelectronic alignment during cyclization. Density functional theory (DFT) calculations suggest that the chair conformation of the cyclohexane ring minimizes steric strain during spiroannulation. Acid catalysts stabilize transition states through hydrogen bonding, as observed in Fe₃O₄@SiO₂-SO₃H-mediated reactions.

Key Transition States:

  • Knoevenagel Intermediate: Stabilized by SiO₂-SO₃H’s acidic sites.
  • Spiro Transition State: Partial positive charge at the spiro carbon, mitigated by electron-donating groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the spirocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biology, particularly in the development of bioactive molecules. Its spirocyclic structure is known to enhance the biological activity of certain compounds, making it a target for drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers and other materials science fields.

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds share structural motifs but differ in ring size, substituents, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Analogues with Varying Ring Sizes

  • 3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride Structure: Cyclopentane ring instead of cyclohexane. Molecular Weight: 239.74 (C₁₃H₁₇NO·ClH). LogP is likely lower due to reduced hydrophobicity .
  • Spiro[chroman-2,1'-cyclobutan]-4-amine hydrochloride Structure: Cyclobutane ring. Molecular Weight: Not explicitly reported, but smaller than cyclohexane analogues. Key Differences: Higher ring strain may limit synthetic accessibility but enhance reactivity in certain applications .

Functional Group Modifications

  • 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-ol Structure: Hydroxyl group replaces the amine at C4. Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration .
  • [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

    • Structure : Oxo group at C4 and acetic acid substituent at C5.
    • Molecular Weight : 290.32 (C₁₆H₁₈O₅).
    • Key Differences : The oxo group enhances electrophilicity, while the acetic acid moiety introduces acidity (pKa ~4–5), making it suitable for salt formation .

Halogenated and Fluorinated Derivatives

  • trans-3-(2-Fluoroethyl)-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4’-amine

    • Structure : Fluorinated ethyl group at C3.
    • Synthesis : Prepared via hydrogenation using Pd/C and ammonium formate .
    • Key Differences : Fluorine enhances metabolic stability and lipophilicity (LogP likely >3), improving CNS penetration for σ receptor targeting .
  • 4-Chloro-3,4-dihydrospiro[chromene-2,1'-cyclohexane] Structure: Chlorine substituent at C4. Synthesis: Achieved via general procedure C with 95% yield .

Data Tables

Table 1: Physicochemical Properties of Selected Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight LogP Key Functional Groups
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine HCl C₁₄H₁₉NO·ClH 254 2.95 Amine (HCl salt)
3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine HCl C₁₃H₁₇NO·ClH 239.74 ~2.7* Amine (HCl salt)
Spiro[chroman-2,1'-cyclobutan]-4-amine HCl C₁₃H₁₅NO·ClH ~237* ~2.5* Amine (HCl salt)
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-ol C₁₄H₁₈O₂ ~230* ~2.2* Hydroxyl

*Estimated based on structural trends.

Key Findings and Implications

  • Ring Size : Larger rings (e.g., cyclohexane) improve stability and lipophilicity compared to cyclopentane or cyclobutane analogues .
  • Substituents : Fluorination enhances CNS activity, while chlorine improves electrophilicity for synthetic derivatization .
  • Functional Groups : Amine salts (HCl) offer better solubility than hydroxyl or oxo derivatives, critical for formulation in preclinical studies .

Biological Activity

3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine is a spirocyclic compound characterized by a unique structure that combines chromene and cyclohexane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C13H15N(CAS 70505 90 7)\text{C}_{13}\text{H}_{15}\text{N}\quad (\text{CAS 70505 90 7})

Synthetic Routes

The synthesis of 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine typically involves multi-step organic reactions. Common methods include:

  • Cyclization of benzopyran derivatives : This method utilizes nucleophilic substitution and cyclization reactions to introduce the cyclohexane ring.
  • Optimization for yield : Industrial production often employs catalysts and high-pressure reactors to enhance efficiency and scalability .

The biological activity of 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine is attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, influencing various cellular processes. For instance, it has been shown to interact with DNA and potentially inhibit cancer cell proliferation .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of spirocyclic compounds related to 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine. A notable study indicated that similar spirocyclic chromanes exhibited significant activity against both chloroquine-resistant and chloroquine-sensitive strains of malaria .

CompoundActivityStrain TestedResult
Spirocyclic chromane 1AntimalarialDd2 (resistant)Active
Spirocyclic chromane 1Antimalarial3D7 (sensitive)Active

Anticancer Activity

Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. A study reported that certain spirocyclic analogues demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine. Research has shown that modifications at specific positions on the spirocyclic structure can significantly impact potency and selectivity against different biological targets.

Key Findings

  • Hydroxyl groups at the C-4 position enhance selectivity for certain biological pathways.
  • Substituents on the benzopyran ring influence the interaction with target enzymes or receptors .

Case Study 1: Antimalarial Screening

A comprehensive screening of various spirocyclic compounds including 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine revealed promising results against malaria. The compound was found to inhibit parasite growth effectively in vitro.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ = 1.68–2.17 ppm for cyclohexane CH₂ groups in ) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 452 [M+H]⁺ in ) .
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3198 cm⁻¹ in ) .

How can complex NMR spectra of spirocyclic derivatives be resolved?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing cyclohexane vs. chromene protons in ) .
  • Solvent Optimization : CDCl₃ enhances signal separation for aromatic protons (δ = 6.77–7.42 ppm in ) .

What in vitro assays are suitable for screening biological activity?

Q. Basic

  • Receptor Binding Assays : σ Receptor affinity testing (IC₅₀ values <100 nM for antiallodynic activity in ) .
  • Enzyme Inhibition Studies : Acetylcholinesterase inhibition (e.g., derivatives in ) .
Assay TypeTargetKey FindingReference
σ Receptor BindingPain modulationIC₅₀ = 45 nM
AcetylcholinesteraseNeurodegeneration80% inhibition at 10 µM

How do structural modifications influence pharmacological activity?

Q. Advanced

  • Substituent Effects : Fluorine or piperazine groups enhance receptor affinity (e.g., trans-3-(2-fluoroethyl) derivatives in show improved antiallodynic activity) .
  • Spiro Ring Size : Cyclohexane vs. cyclopentane rings alter steric hindrance and binding () .
ModificationActivity ChangeReference
2-Fluoroethyl addition↑ σ Receptor affinity
Cyclohexane → Cyclobutane↓ Metabolic stability

What are optimal storage conditions to ensure compound stability?

Q. Basic

  • Temperature : Store at –20°C in sealed vials () .
  • Atmosphere : Use nitrogen or argon to prevent oxidation () .

How can degradation products be identified during long-term storage?

Q. Advanced

  • HPLC-MS : Monitors purity (e.g., 97.4% purity for a derivative in ) .
  • Forced Degradation Studies : Expose to heat/light and analyze by LC-MS () .
ConditionDegradation ProductDetection MethodReference
Heat (60°C, 1 week)Deaminated derivativeLC-MS

What interdisciplinary applications exist for this compound?

Q. Advanced

  • Neuroprotection : Spiro derivatives inhibit acetylcholinesterase () .
  • Anticancer Research : Analogues with pyrido[3,4-b]indole scaffolds target kinase pathways () .
ApplicationMechanismReference
Neurodegenerative diseaseAcetylcholinesterase inhibition
Cancer therapyKinase pathway modulation

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
Reactant of Route 2
Reactant of Route 2
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine

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